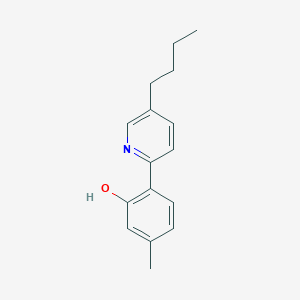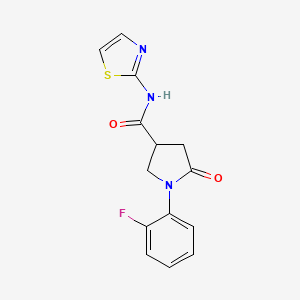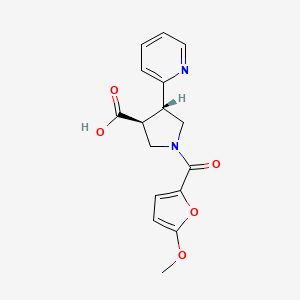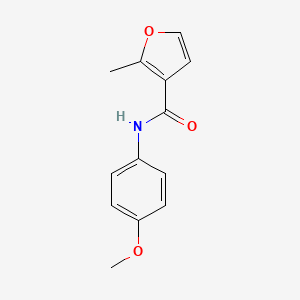
2-(5-butyl-2-pyridinyl)-5-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-butyl-2-pyridinyl)-5-methylphenol is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.146664230 g/mol and the complexity rating of the compound is 243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Functionalized Compounds :
- The study by Zhu, Lan, and Kwon (2003) discusses the use of ethyl 2-methyl-2,3-butadienoate, which undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Complex Formation and Spin Interaction Studies :
- Orio et al. (2010) investigated Schiff and Mannich bases involving pyridinylmethylimino compounds and their zinc bis-phenolate complexes, examining spin interactions in these complexes (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).
Exploration of Malaria Treatment Compounds :
- The research by Chavchich et al. (2016) explores the use of 2-aminomethylphenols analogs for malaria treatment and prevention, highlighting JPC-3210 as a promising compound (Chavchich, Birrell, Ager, Mackenzie, Heffernan, Schiehser, Jacobus, Shanks, Jacobus, & Edstein, 2016).
Catalysis in Organic Reactions :
- Elavarasan, Kondamudi, and Upadhyayula (2011) studied the catalytic activity of sulfonic acid functional ionic liquids in the alkylation of phenol with tert-butyl alcohol, demonstrating the significance of ionic liquids in organic synthesis (Elavarasan, Kondamudi, & Upadhyayula, 2011).
Antimicrobial and Anticancer Agent Synthesis :
- The study by Abd El-Sattar et al. (2021) on pyrano[2,3-d]pyrimidine derivatives highlighted their antimicrobial and anticancer potentialities, providing insights into the synthesis of new therapeutic agents (Abd El-Sattar, El‐Adl, El-hashash, Salama, & Elhady, 2021).
Co-Antioxidant Systems and Radical-Trapping :
- Research by Valgimigli et al. (2013) discussed the development of potent radical-trapping antioxidants, such as 3-pyridinols and 5-pyrimidinols, suggesting their effectiveness in co-antioxidant systems (Valgimigli, Bartolomei, Amorati, Haidasz, Hanthorn, Nara, Brinkhorst, & Pratt, 2013).
Biosynthesis of Antineoplastic Agents :
- Barry, Nayar, and Begley (1989) examined phenoxazinone synthase, which catalyzes the formation of 2-aminophenoxazinone, a step in the biosynthesis of the antineoplastic agent actinomycin (Barry, Nayar, & Begley, 1989).
Corrosion Inhibition Studies :
- Hegazy, Hasan, Emara, Bakr, and Youssef (2012) studied Schiff bases, including pyridinyliminomethylphenol compounds, as corrosion inhibitors for carbon steel in hydrochloric acid (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
Propiedades
IUPAC Name |
2-(5-butylpyridin-2-yl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-3-4-5-13-7-9-15(17-11-13)14-8-6-12(2)10-16(14)18/h6-11,18H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSNSUWWFFIXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C2=C(C=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B5517802.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5517810.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517813.png)

![1-{2-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5517823.png)


![N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5517849.png)

![4-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B5517864.png)
![4-[(3,4-dichlorobenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5517870.png)

